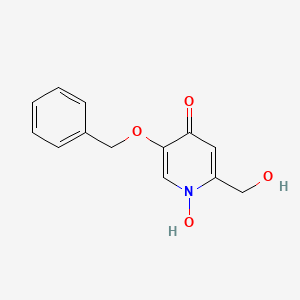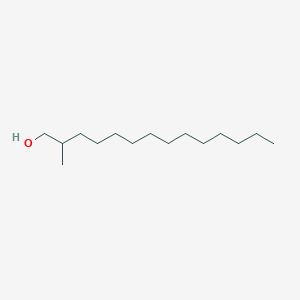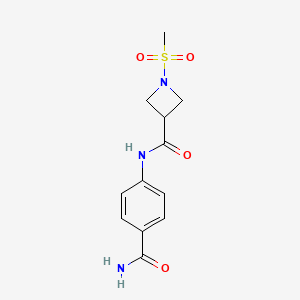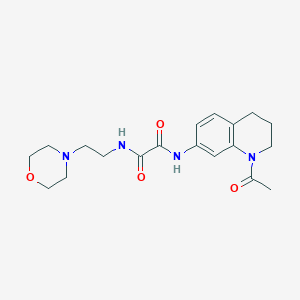methanone CAS No. 339106-10-4](/img/structure/B2895135.png)
[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl](phenyl)methanone (2-B5-3-PPM) is a synthetic compound of great interest in the field of organic and medicinal chemistry. It is a highly versatile molecule that has been used in a variety of applications, from drug synthesis to lab experiments.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
The trifluoromethyl group is a common feature in many pharmaceutical drugs due to its ability to enhance the bioavailability and stability of the compounds . 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone could serve as a precursor in synthesizing new drug candidates, particularly for diseases where enhanced cell membrane permeability is desired.
Agrochemical Synthesis
Trifluoromethylpyridines, such as the one present in this compound, are key structural motifs in active agrochemical ingredients . They are used in the synthesis of herbicides, fungicides, and insecticides, providing protection for crops against a wide range of pests and diseases.
Antimicrobial Agents
Compounds with trifluoromethyl groups have been studied for their antimicrobial properties. There is potential for 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone to be used in the design of novel antibiotics, especially against resistant strains of bacteria like MRSA .
Wirkmechanismus
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division .
Mode of Action
It’s worth noting that similar compounds have shown antimicrobial activity . They interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
This pathway is involved in the anaerobic metabolism of aromatic compounds .
Result of Action
Similar compounds have shown potent antimicrobial activity, suggesting that they may inhibit bacterial growth .
Eigenschaften
IUPAC Name |
[2-benzoyl-5-(trifluoromethyl)pyridin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3NO2/c21-20(22,23)15-11-16(18(25)13-7-3-1-4-8-13)17(24-12-15)19(26)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPGWIWGADDEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl](phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-(ethyl(m-tolyl)amino)propyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2895059.png)

![4-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2895062.png)

![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)

![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2895067.png)



![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)